An In-depth Technical Guide to the Mechanism of Action of Methylpiperidino Pyrazole (MPP)
An In-depth Technical Guide to the Mechanism of Action of Methylpiperidino Pyrazole (MPP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylpiperidino pyrazole (MPP) is a potent and highly selective non-steroidal antagonist of Estrogen Receptor Alpha (ERα).[1][2] This document provides a comprehensive overview of the mechanism of action of MPP, detailing its binding affinity, cellular effects, and impact on downstream signaling pathways. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.
Core Mechanism of Action: Selective ERα Antagonism
MPP exerts its biological effects primarily through its high-affinity and selective binding to Estrogen Receptor Alpha (ERα). It displays significantly lower affinity for Estrogen Receptor Beta (ERβ), making it a valuable tool for dissecting the specific roles of ERα in physiological and pathological processes.[1][2] Structurally, MPP is a triarylpyrazole derivative.[2] Its antagonistic properties are conferred by the presence of a basic side chain, which is a common feature in many selective estrogen receptor modulators (SERMs).[2]
Binding Affinity and Selectivity
MPP's selectivity for ERα over ERβ is a key feature of its molecular profile. Competitive radiometric binding assays have been employed to quantify its binding affinity.
| Receptor | Binding Affinity (Ki) | Relative Binding Affinity (RBA) vs. Estradiol | Reference(s) |
| ERα | 2.7 nM - 5.6 nM | 12% | [1][2] |
| ERβ | 1800 nM - 2300 nM | 0.05% | [1][2] |
Table 1: Binding Affinity of Methylpiperidino Pyrazole (MPP) for Estrogen Receptors.
Cellular and Physiological Effects
MPP's antagonism of ERα leads to a range of effects at the cellular and physiological levels, including inhibition of cancer cell proliferation, induction of apoptosis, and modulation of cell cycle progression.
Antiproliferative and Pro-apoptotic Activity
In various cancer cell lines, particularly those expressing ERα, MPP has demonstrated antiproliferative and pro-apoptotic effects.
| Cell Line | Effect | IC50 / Concentration | Reference(s) |
| RL95-2 (Endometrial Cancer) | Decreased cell viability | 20.01 µM | |
| RL95-2 (Endometrial Cancer) | Antiproliferative activity | 10 µM | |
| Ishikawa (Endometrial Cancer) | Induction of apoptosis | 1 nM | [3] |
| oLE (Ovine Luminal Endometrial) | Induction of apoptosis | 1 nM | [3] |
| MCF-7 (Breast Cancer) | Enhanced silibinin-induced apoptosis | 10 µM | [4] |
Table 2: Cellular Effects of Methylpiperidino Pyrazole (MPP) in Various Cell Lines.
Cell Cycle Regulation
Studies have indicated that MPP can influence cell cycle progression. In B65 neuroblastoma cells, exposure to MPP led to an arrest in the G2/M phase of the cell cycle.[5] This effect was associated with a decrease in the expression of cyclin B1 and cdk4, and an increase in cyclins A and E, and cdk2.[5]
In Vivo Effects: Uterine Response
In vivo studies in rodents have revealed a complex, mixed agonist/antagonist action of MPP on the uterus. While characterized as an antagonist in vitro, MPP has been shown to increase uterine weight in ovariectomized mice and rats, an effect typically associated with estrogen agonists.[3][6] However, this uterotrophic effect was not as pronounced as that of estradiol, and MPP could reverse the positive effects of estradiol on uterine weight.[3]
| Animal Model | Dose of MPP | Observed Effect on Uterine Weight | Reference(s) |
| Ovariectomized WT and ERβKO mice | 25-150 µg | Significant increase relative to vehicle control | [3] |
| Ovariectomized rats | Not specified | Failed to attenuate estradiol-induced increase | [6] |
Table 3: In Vivo Uterotrophic Effects of Methylpiperidino Pyrazole (MPP).
Molecular Signaling Pathways
MPP's antagonism of ERα disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and gene expression.
Inhibition of ERα Transcriptional Activity
MPP effectively inhibits the transcriptional activation of ERα. In human endometrial cancer cells (HEC-1), MPP demonstrated a dose-dependent inhibition of estrogen-responsive reporter gene expression with an IC50 of 80 nM.[2]
Modulation of the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a critical downstream target of ERα signaling. MPP has been shown to attenuate ERα-mediated activation of ERK. For instance, in murine aortic tissue, MPP attenuated the vasorelaxation induced by an ERα agonist, an effect that was also prevented by a specific ERK inhibitor.[7] This indicates that MPP's antagonistic action involves the suppression of the ERα-ERK signaling axis.
Diagrams of Signaling Pathways and Experimental Workflows
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for ERα
This protocol is adapted from procedures used for assessing estrogen receptor binding affinity.[8]
Objective: To determine the binding affinity (Ki) of MPP for ERα.
Materials:
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Rat uterine cytosol (as a source of ERα)
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[3H]-17β-estradiol (radioligand)
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Unlabeled 17β-estradiol (for determining non-specific binding)
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MPP (test compound)
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TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
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Hydroxyapatite slurry
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Scintillation fluid and counter
Procedure:
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Preparation of Uterine Cytosol:
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Uteri from ovariectomized female rats (7-10 days post-surgery) are homogenized in cold TEDG buffer.
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The homogenate is centrifuged at 105,000 x g for 60 minutes at 4°C.
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The resulting supernatant (cytosol) is collected and protein concentration is determined.
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-
Binding Assay:
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Assay tubes are prepared on ice.
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A fixed concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM) is added to each tube.
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For total binding, only the radioligand and cytosol are added.
-
For non-specific binding, a 100-fold excess of unlabeled 17β-estradiol is also added.
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For the competition assay, varying concentrations of MPP are added.
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Uterine cytosol (50-100 µg of protein) is added to each tube.
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The tubes are incubated for 16-20 hours at 4°C.
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-
Separation and Counting:
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A hydroxyapatite slurry is added to each tube to bind the receptor-ligand complexes.
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The slurry is washed with buffer to remove unbound radioligand.
-
The final pellet is resuspended in ethanol and transferred to a scintillation vial.
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Scintillation fluid is added, and the radioactivity is counted.
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-
Data Analysis:
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Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value for MPP is determined from the competition curve.
-
The Ki value is calculated using the Cheng-Prusoff equation.
-
MTT Cell Viability Assay
Objective: To assess the effect of MPP on the viability of endometrial cancer cells.
Materials:
-
RL95-2 endometrial cancer cells
-
Complete cell culture medium
-
MPP
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or acidified isopropanol)
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96-well plate
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Microplate reader
Procedure:
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Cell Seeding:
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RL95-2 cells are seeded into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
-
Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of MPP (e.g., 1, 5, 10, 25, 50, and 100 µM).
-
Control wells receive vehicle only.
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The plate is incubated for 24-72 hours.
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-
MTT Addition and Incubation:
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10-20 µL of MTT solution is added to each well.
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The plate is incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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-
Solubilization and Measurement:
-
The medium is carefully removed, and 100-150 µL of solubilization solution is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
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-
Data Analysis:
-
The absorbance values are normalized to the control group to determine the percentage of cell viability.
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The IC50 value is calculated from the dose-response curve.
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Western Blot for Phosphorylated ERK (p-ERK)
Objective: To determine the effect of MPP on the phosphorylation of ERK in response to an ERα agonist.
Materials:
-
ERα-positive cells (e.g., MCF-7)
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Estradiol (or a selective ERα agonist like PPT)
-
MPP
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Lysis buffer with phosphatase and protease inhibitors
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Primary antibodies: anti-p-ERK1/2 and anti-total ERK1/2
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HRP-conjugated secondary antibody
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ECL detection reagents
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SDS-PAGE gels and blotting apparatus
Procedure:
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Cell Treatment:
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Cells are serum-starved to reduce basal signaling.
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Cells are pre-treated with MPP for a specified time.
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Cells are then stimulated with an ERα agonist for a short period (e.g., 5-30 minutes).
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Protein Extraction:
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Cells are washed with cold PBS and lysed in lysis buffer.
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Protein concentration is determined using a BCA or Bradford assay.
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-
SDS-PAGE and Transfer:
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Equal amounts of protein are separated on an SDS-PAGE gel.
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The proteins are transferred to a PVDF or nitrocellulose membrane.
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-
Immunoblotting:
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The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against p-ERK1/2 overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using ECL reagents.
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-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
The ratio of p-ERK to total ERK is calculated and compared between treatment groups.
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Conclusion
Methylpiperidino pyrazole is a well-characterized, potent, and selective ERα antagonist. Its mechanism of action involves direct binding to ERα, leading to the inhibition of its transcriptional activity and downstream signaling pathways, such as the ERK pathway. This results in antiproliferative and pro-apoptotic effects in ERα-positive cancer cells. While it exhibits some partial agonist activity in vivo, particularly in the uterus, it effectively antagonizes the effects of estradiol. The detailed experimental protocols provided herein serve as a guide for researchers investigating the nuanced pharmacology of MPP and other selective estrogen receptor modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. Analogs of Methyl-Piperidinopyrazole (MPP): Antiestrogens with Estrogen Receptor α Selective Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis and its Role in Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Effect of a putative ERalpha antagonist, MPP, on food intake in cycling and ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid estrogen receptor-α signaling mediated by ERK activation regulates vascular tone in male and ovary-intact female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
